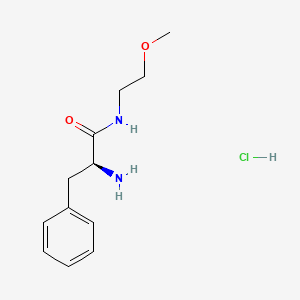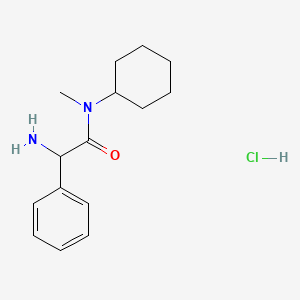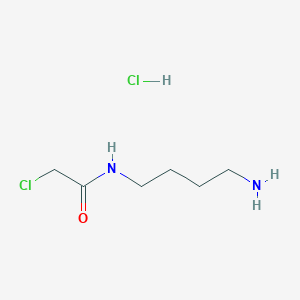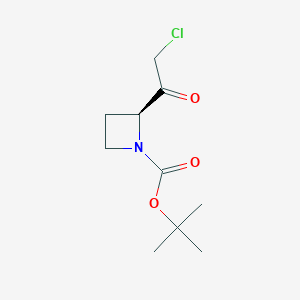![molecular formula C8H7BrN2 B1378930 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1363382-85-7](/img/structure/B1378930.png)
6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
“6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2 . It is a solid substance and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of “6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” and similar compounds has been reported in several studies . For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of “6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” can be represented by the SMILES stringBrc1cnc2cc [nH]c2c1 . The InChI code for this compound is 1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving “6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” are not detailed in the search results, the compound is likely to participate in various chemical reactions due to its functional groups .Physical And Chemical Properties Analysis
“6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” is a solid substance . It has a molecular weight of 211.06 . The compound should be stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Comprehensive Analysis of 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine Applications:
Synthesis of Organic Semiconductors
6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine, also known as 6-BROMO-3-METHYL-4-AZAINDOLE, serves as a building block in the synthesis of organic semiconductors. These semiconductors are crucial for developing electronic devices like solar cells and transistors due to their ability to facilitate or inhibit the flow of electrical current .
Kinase Inhibitor Design
The azaindole framework, which includes compounds like 6-BROMO-3-METHYL-4-AZAINDOLE, is utilized in designing kinase inhibitors. Kinases are enzymes that play a significant role in various cellular processes, and their inhibitors are important in treating diseases such as cancer .
Development of Fluorescent Dyes
This compound is used in creating fluorescent dyes due to its structural properties. Fluorescent dyes have a wide range of applications, including biological imaging and molecular probes .
Photodynamic Therapy Agents
6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine derivatives can be used to develop agents for photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to destroy cancer cells .
Analgesic Property Research
Research has shown that modifications to the azaindole structure can influence analgesic properties. This compound can serve as a starting point for developing new pain-relief medications .
Biochemical Research
The compound’s biochemical properties make it suitable for various biochemical research applications, such as studying enzyme reactions and interactions within cells .
Material Science
In material science, this compound can be used to synthesize materials with specific properties like enhanced durability or conductivity .
Agricultural Chemistry
6-BROMO-3-METHYL-4-AZAINDOLE derivatives may be explored for their potential use in agricultural chemistry, possibly as precursors for pesticides or herbicides .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-10-7-2-6(9)4-11-8(5)7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLGTOMWWCDXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257646 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363382-85-7 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)

![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)


![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)

![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)

![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)
